2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a hexahydroisoindole core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- Benzenamine, 2-chloro-5-(trifluoromethyl)-
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
Uniqueness
2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its hexahydroisoindole core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C21H17ClF3NO2 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H17ClF3NO2/c22-17-9-7-14(21(23,24)25)11-18(17)26-19(27)15-8-6-13(10-16(15)20(26)28)12-4-2-1-3-5-12/h1-5,7,9,11,13,15-16H,6,8,10H2 |
InChI Key |
UZVJZEBIAJGTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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